N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis and Imaging Studies
Radiosynthesis for Serotonin-5HT2 Receptors : A compound with high affinity for 5HT2 receptors, closely related structurally to N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide, was radioiodinated for potential use in gamma-emission tomography. This compound demonstrated high affinity and selectivity for 5HT2 receptors in vitro, with promising results for in vivo brain imaging in rats (Mertens et al., 1994).
PET Imaging of Dopamine D2 Receptors : Another similar compound, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-18F-fluoropropyl)-2- methoxybenzamide (18F-desmethoxyfallypride), was developed as a fluorine-18 radiotracer. It exhibited high uptake in the striatum of rhesus monkeys, making it useful for PET imaging studies of dopamine D2 receptors (Mukherjee et al., 1996).
Characterization of SPECT 5-HT2A Receptor Ligand : Radioiodinated 4-amino-N-1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]5-iodo-2-methoxybenzamide was characterized as a SPECT ligand for 5-HT2A receptors. This study provided insights into the pharmacokinetics and specific uptake ratios in different brain regions, indicating its potential in neuroimaging applications (Catafau et al., 2006).
Therapeutic Potential in Neurological Disorders
Anti-Alzheimer's Agents : A study on N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally akin to this compound, revealed promising results as potential anti-Alzheimer's agents. These compounds displayed significant anti-Alzheimer's profile in comparison to donepezil, a standard drug for Alzheimer's disease (Gupta et al., 2020).
Cognitive Dysfunction in Rats : NE-100, a sigma receptor ligand structurally related to the specified compound, was observed to improve phencyclidine-induced cognitive dysfunction in rats. This suggests potential therapeutic applications in cognitive disorders (Ogawa et al., 1994).
Synthesis and Chemical Applications
Green Synthesis of α-Aminophosphonates : Novel α-aminophosphonates were synthesized via a green method, involving a compound structurally similar to this compound. These compounds exhibited significant cytotoxic activity, highlighting their potential in medicinal chemistry applications (Poola et al., 2019).
Asymmetric Michael Addition in Organic Synthesis : Thiourea-catalyzed asymmetric Michael addition using compounds related to this compound showcased their utility in organic synthesis, providing Michael adducts with high enantioselectivity (Inokuma et al., 2006).
Rh(III)-Catalyzed Oxidative Olefination : N-methoxybenzamides, structurally comparable to the compound , were used in Rh(III)-catalyzed oxidative olefination. This process demonstrated high efficiency and selectivity, indicating its applicability in complex organic syntheses (Rakshit et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the endocannabinoid system , suggesting that this compound might also interact with cannabinoid receptors.
Mode of Action
It’s known that similar compounds act as agonists at cannabinoid receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Similar compounds have been found to affect pathways related to the endocannabinoid system .
Pharmacokinetics
Similar compounds have been found to be rapidly and extensively metabolized, with major metabolic pathways including terminal amide hydrolysis, acyl glucuronidation, and hydroxylation .
Result of Action
Similar compounds have been found to cause a range of effects, including altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, and seizures .
Action Environment
Similar compounds are known to be sensitive to heat and light, and their stability can be affected by ph and the presence of oxygen .
Propriétés
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-5-3-2-4-17(18)20(25)22-11-15-10-19(24)23(13-15)12-14-6-8-16(21)9-7-14/h2-9,15H,10-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKPLMGLXSWDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.